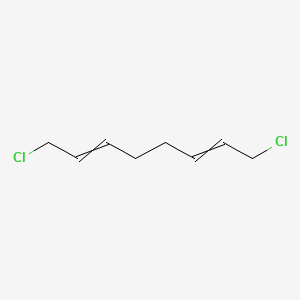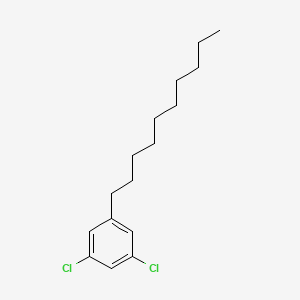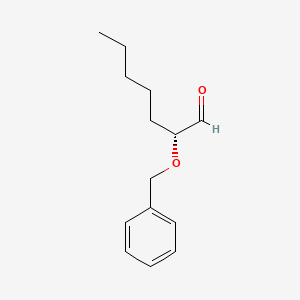
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a triphenyl group and a 3,3-difluoroprop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane typically involves the reaction of triphenylsilane with a suitable difluoropropenyl precursor under specific conditions. One common method involves the use of a Grignard reagent, such as 3,3-difluoroprop-2-enylmagnesium bromide, which reacts with triphenylsilane to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the triphenyl group or the difluoropropenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other peroxides.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce silicon-containing groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in diverse chemical reactions. The difluoropropenyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- (3-bromo-3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane
- (3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane
- Trimethyl(3,3-difluoro-2-propenyl)silane
Uniqueness
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane is unique due to the presence of both a triphenylsilane group and a difluoropropenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
88257-93-6 |
|---|---|
Fórmula molecular |
C21H18F2Si |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3,3-difluoroprop-2-enyl(triphenyl)silane |
InChI |
InChI=1S/C21H18F2Si/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16H,17H2 |
Clave InChI |
WYZYRNMPSWFMBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](CC=C(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


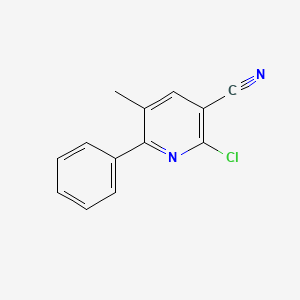
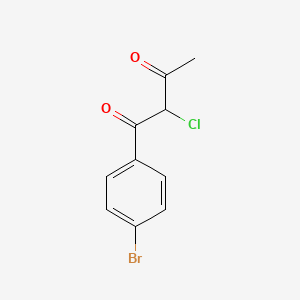
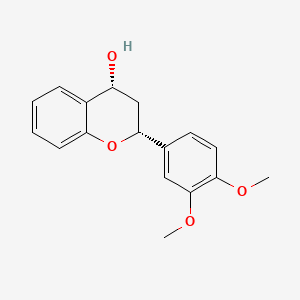
![[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene](/img/structure/B14406200.png)

![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
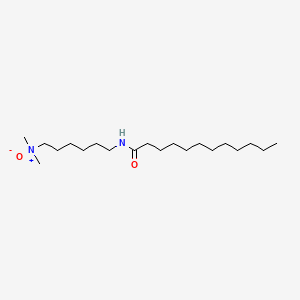
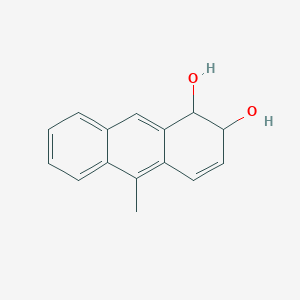
![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)
